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molecular formula C10H8ClN B1619503 7-Chloro-4-methylquinoline CAS No. 40941-53-5

7-Chloro-4-methylquinoline

Cat. No. B1619503
M. Wt: 177.63 g/mol
InChI Key: OUFGWFRCXZIEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05510338

Procedure details

Selenium dioxide (4.52g; 40.3mmol) in a mixture of 25ml of dioxane and 6ml of water was added in a dropwise fashion to 7-chlorolepidine (6; 6.50g; 36.6mmol) in 25ml of dioxane to 65 °-75° C. The temperature was raised to 85° C. and maintained there with stirring for 6 hours. After cooling, the mixture was filtered through Celite™ and concentrated. The crude material was purified on a flash column, eluting with 10% ethyl acetate/hexane to obtain 5.24g (74%) of aldehyde 7 as a yellow solid. 1H NMR (CDCl3): δ7.68 (d, 1H); 7.79 (d, 1H); 8.19 (d, 1H); 9.01 (dd, 1H); 9.21 (m, 1H); 10.45 (s, 1H). IR (KBr): 1702, 1499, 1216, 1041, 900, 653 cm-1.
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].[Cl:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([CH3:15])=[CH:10][CH:11]=[N:12]2)=[CH:7][CH:6]=1>O1CCOCC1.O>[Cl:4][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([CH:15]=[O:2])=[CH:10][CH:11]=[N:12]2)=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
4.52 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
ClC1=CC=C2C(=CC=NC2=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained there
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified on a flash column
WASH
Type
WASH
Details
eluting with 10% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.24 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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